2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid
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Overview
Description
2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid is an organic compound with the molecular formula C14H10O4 and a molecular weight of 242.23 g/mol This compound features a benzo[d][1,3]dioxole core structure, which is a common motif in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenylphenol with phthalic anhydride in the presence of a Lewis acid catalyst can yield the desired product . Another approach involves the use of palladium-catalyzed arylation reactions to construct the benzo[d][1,3]dioxole core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a PCSK9 inhibitor, it binds to the EGF(A) domain of the low-density lipoprotein receptor (LDLR) on liver cells, preventing the degradation of LDLR and promoting the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream . This mechanism is crucial for its potential therapeutic effects in managing hyperlipidemia and reducing cardiovascular risk .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole: A core structure found in many natural products and synthetic compounds with various biological activities.
2-Phenylbenzo[d][1,3]dioxole: Similar to 2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid but lacks the carboxylic acid group, affecting its reactivity and applications.
Benzoic Acid Derivatives: Compounds with a benzoic acid core structure that exhibit different chemical and biological properties depending on the substituents attached.
Uniqueness
Its ability to inhibit PCSK9 and its role in regulating LDL-C levels highlight its therapeutic potential .
Biological Activity
2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid is an organic compound with the molecular formula C14H10O4 and a molecular weight of 242.23 g/mol. This compound features a unique benzodioxole framework that includes a phenyl group and a carboxylic acid functional group, contributing to its diverse biological activities and potential applications in medicinal chemistry.
Structural Characteristics
The structural composition of this compound is notable for its two fused aromatic rings and the presence of a carboxylic acid group. This structure allows for various chemical reactions, including esterification and acylation, which can lead to the synthesis of derivatives with enhanced biological properties.
Biological Activities
Research has indicated that this compound exhibits several significant biological activities:
Antioxidant Activity
The compound has been evaluated for its antioxidant potential using assays such as the DPPH-scavenging assay. Compounds related to this structure have shown notable abilities to scavenge free radicals, indicating potential therapeutic benefits in oxidative stress-related conditions .
Antimicrobial Properties
Derivatives of this compound have demonstrated antimicrobial activity against various bacterial strains. For instance, catechol derivatives are known for their metal-chelating properties that enhance iron uptake in bacteria, making them effective in antibiotic delivery systems.
Anti-Diabetic Effects
Recent studies have highlighted the anti-diabetic potential of benzodioxole derivatives. In vivo experiments showed that certain compounds significantly reduced blood glucose levels in diabetic mice models. For example, one derivative displayed an IC50 value of 0.68 µM against α-amylase, suggesting its efficacy as an antidiabetic agent .
Anti-Cancer Activity
The compound has also been investigated for its anti-cancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines while exhibiting minimal toxicity to normal cells. This selective activity positions it as a promising candidate for cancer therapeutics .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
Properties
Molecular Formula |
C14H10O4 |
---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-phenyl-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C14H10O4/c15-13(16)10-7-4-8-11-12(10)18-14(17-11)9-5-2-1-3-6-9/h1-8,14H,(H,15,16) |
InChI Key |
VJRJSWUGHKVNSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2OC3=CC=CC(=C3O2)C(=O)O |
Origin of Product |
United States |
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